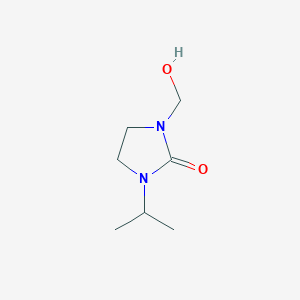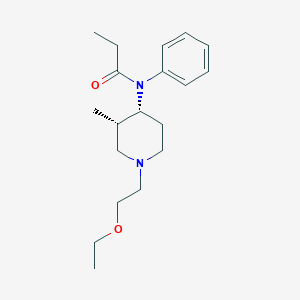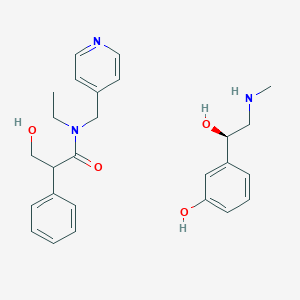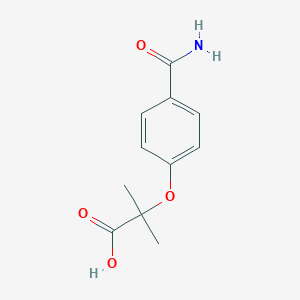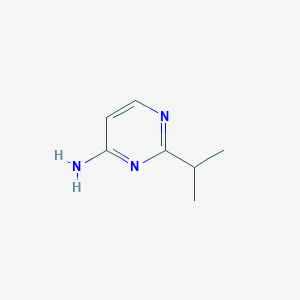
1-(2-Aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one, commonly known as SKF38393, is a chemical compound that belongs to the family of benzazepines. This compound has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of SKF38393 involves its binding to the dopamine D1 receptor. This binding activates the receptor, leading to the activation of the adenylate cyclase enzyme, which in turn increases the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A, which then phosphorylates various proteins, leading to changes in cellular activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SKF38393 are primarily mediated by its activation of the dopamine D1 receptor. This activation leads to an increase in the release of dopamine, which can have a range of effects on the brain and body. Some of the effects of SKF38393 include increased locomotor activity, improved cognitive function, and increased wakefulness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SKF38393 in lab experiments is its selectivity for the dopamine D1 receptor. This makes it a useful tool for studying the effects of dopamine signaling on various physiological processes. However, one limitation of using SKF38393 is its potential for off-target effects. It is important to carefully control for these effects and to use appropriate controls in experiments.
Orientations Futures
There are several potential future directions for research on SKF38393. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in various physiological processes. Additionally, there is interest in developing new analogs of SKF38393 with improved selectivity and potency for the dopamine D1 receptor. Overall, the potential applications of SKF38393 in scientific research are vast, and further investigation is necessary to fully understand its potential.
Méthodes De Synthèse
The synthesis of SKF38393 involves the reaction between 2-chloro-1-phenylethanone and 1,2-diaminopropane in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to yield SKF38393. The purity of the compound is confirmed by analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
SKF38393 has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of SKF38393 is its use as a selective dopamine D1 receptor agonist. It has been shown to activate D1 receptors in the brain, leading to an increase in the release of dopamine, a neurotransmitter associated with pleasure and reward. This makes SKF38393 a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
112610-09-0 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C12H16N2O/c13-8-9-14-11-6-2-1-4-10(11)5-3-7-12(14)15/h1-2,4,6H,3,5,7-9,13H2 |
Clé InChI |
QHOOEUOLFAWEIE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CCN |
SMILES canonique |
C1CC2=CC=CC=C2N(C(=O)C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
